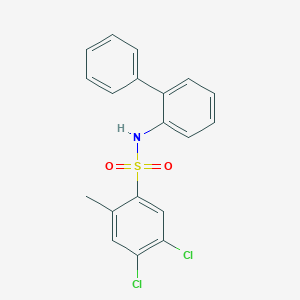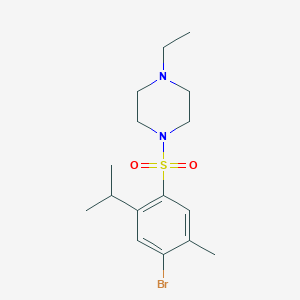
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. BDP is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole inhibits the activity of PKC by binding to its regulatory domain, specifically to the C1B domain. This binding prevents the activation of PKC by blocking the interaction of the regulatory domain with diacylglycerol (DAG) and calcium ions (Ca2+). PKC activation requires the binding of DAG and Ca2+ to the regulatory domain, which leads to a conformational change and subsequent activation of the catalytic domain. By inhibiting this interaction, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole prevents the activation of PKC and its downstream signaling pathways.
Biochemical and Physiological Effects:
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has been shown to have various biochemical and physiological effects on cells. Inhibition of PKC activity by 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has been shown to induce apoptosis in various cancer cell lines. 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has also been shown to inhibit cell proliferation in various cancer cell lines, including breast, ovarian, and prostate cancer cells. Additionally, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has been shown to modulate gene expression by inhibiting the activity of transcription factors that are regulated by PKC, such as nuclear factor kappa B (NF-κB).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in various cellular processes. 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole is also stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole in lab experiments. 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has poor solubility in water, which can limit its use in some experiments. Additionally, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole can have off-target effects on other enzymes that share homology with PKC, which can complicate data interpretation.
Direcciones Futuras
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has significant potential for future research. One potential direction is to develop more potent and selective PKC inhibitors based on the structure of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole. Additionally, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole can be used as a tool to study the role of PKC in various diseases, including cancer, diabetes, and cardiovascular disease. Finally, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.
Métodos De Síntesis
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole can be synthesized by reacting 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 2-phenyl-4,5-dihydroimidazole in the presence of a base. The reaction yields 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole as a white solid with a melting point of 219-221°C. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has been extensively used as a research tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulates many cellular functions, including cell proliferation, differentiation, and apoptosis. 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole inhibits the activity of PKC by binding to its regulatory domain, thereby preventing its activation. This inhibition has been shown to have various effects on cellular processes, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression.
Propiedades
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2S/c16-11-8-12(17)13(18)9-14(11)23(21,22)20-7-6-19-15(20)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTFHTMGRWLNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)


![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)









